

A Technical Guide to THP-NCS for Gallium-68 Chelation

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Compound of Interest

Compound Name: THP-NCS

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator Tris(hydroxypyridinone)-Isothiocyanate (**THP-NCS**) for the efficient chelation of Gallium-68 (^{68}Ga). It details the core principles, experimental protocols, and performance data, serving as a resource for the development of ^{68}Ga -based radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Introduction: The Need for Advanced ^{68}Ga Chelators

Gallium-68 is a generator-produced positron-emitting radionuclide that has become central to clinical PET imaging, primarily due to its convenient availability and favorable decay characteristics. The development of ^{68}Ga radiopharmaceuticals involves conjugating a targeting biomolecule (e.g., a peptide or antibody) to a chelator that can stably coordinate the $^{68}\text{Ga}^{3+}$ ion.

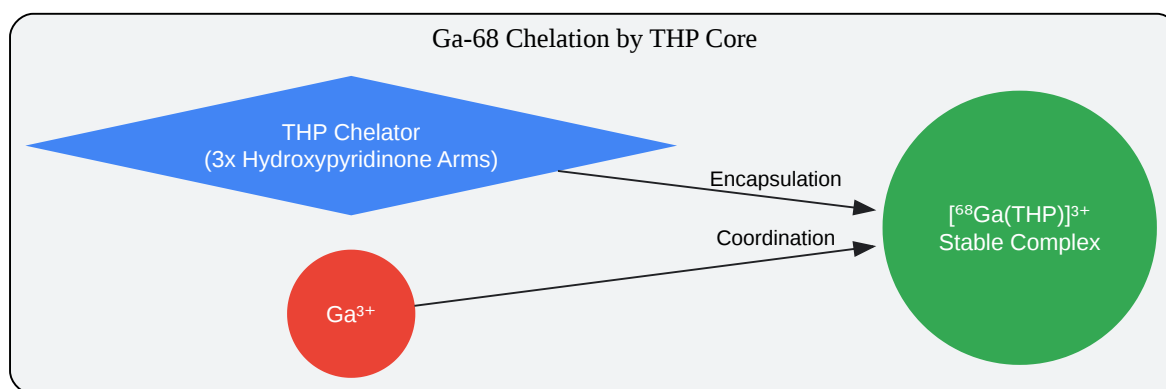
Traditional chelators like DOTA often require heating and acidic conditions for efficient labeling, which can be detrimental to sensitive biomolecules and complicates the formulation of ready-to-use kits. The tris(hydroxypyridinone) (THP) class of chelators has emerged to overcome these limitations. THP-based chelators demonstrate remarkable efficiency, enabling the rapid and quantitative complexation of $^{68}\text{Ga}^{3+}$ at ambient temperatures and near-neutral pH.^{[1][2]}

THP-NCS is a bifunctional derivative featuring a pendant isothiocyanate (-NCS) group.^[3] This functional group allows for straightforward covalent conjugation to primary amines on

biomolecules, creating a stable platform for the development of targeted ^{68}Ga -labeled imaging agents.[3][4]

Core Principles

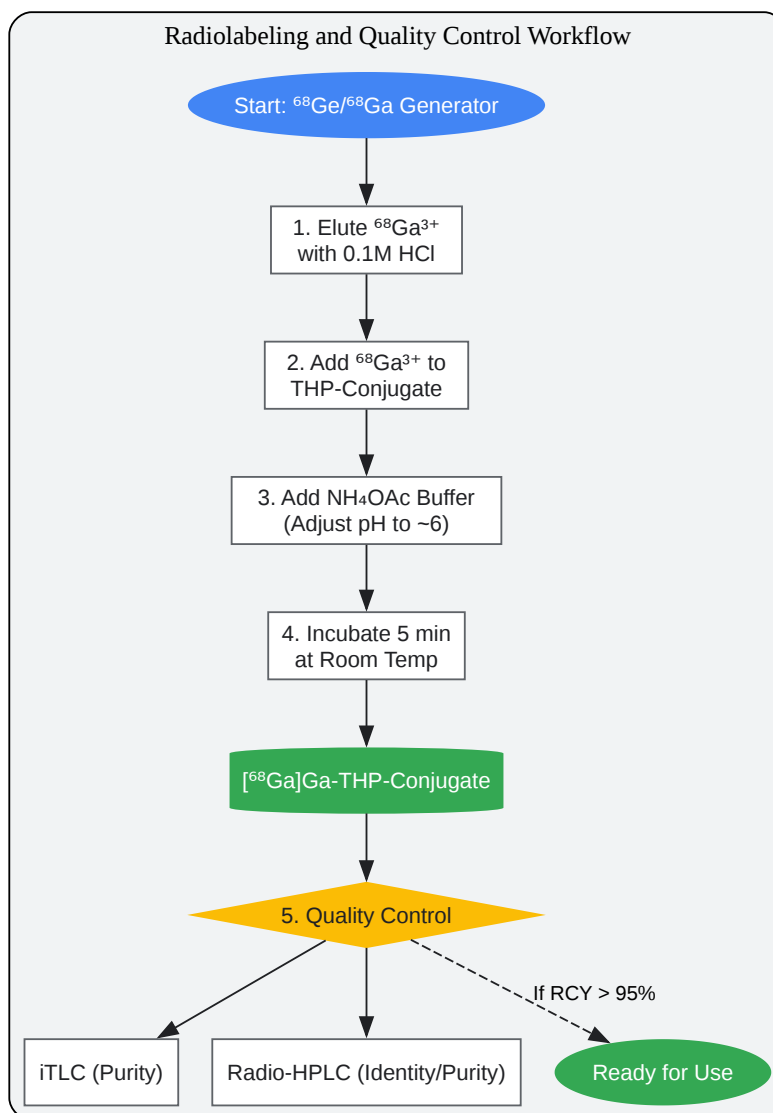
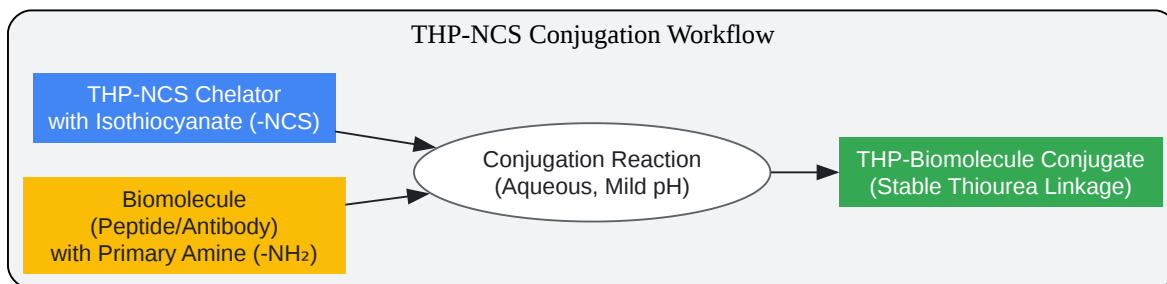
The THP core consists of three 1,6-dimethyl-3-hydroxypyridin-4-one arms. These groups act as bidentate ligands, collectively forming a hexadentate coordination sphere that exhibits high affinity for oxophilic trivalent metal ions like $^{68}\text{Ga}^{3+}$. This arrangement leads to the formation of a highly stable complex under mild physiological conditions.



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Caption: Gallium-68 chelation by the hexadentate THP core.

The isothiocyanate group (-NCS) of **THP-NCS** is specifically reactive toward primary amine groups (-NH₂), which are commonly found on the side chains of lysine residues in peptides and antibodies. The reaction proceeds under mild, aqueous conditions to form a stable thiourea linkage, covalently attaching the THP chelator to the targeting molecule.



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